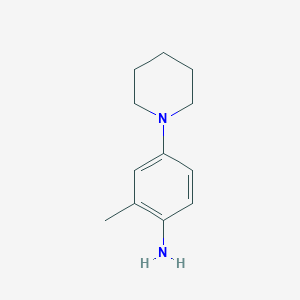

2-Methyl-4-(piperidin-1-yl)aniline

Overview

Description

2-Methyl-4-(piperidin-1-yl)aniline is a chemical compound that belongs to the class of anilines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

2-Methyl-4-(1-piperidinyl)aniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar to piperidines, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(1-piperidinyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Methyl-4-(1-piperidinyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

2-Methyl-4-(1-piperidinyl)aniline affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2-Methyl-4-(1-piperidinyl)aniline can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 2-Methyl-4-(1-piperidinyl)aniline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of these enzymes can affect the levels of various metabolites and signaling molecules in the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-(1-piperidinyl)aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methyl-4-(1-piperidinyl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of 2-Methyl-4-(1-piperidinyl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain dosage levels.

Metabolic Pathways

2-Methyl-4-(1-piperidinyl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of 2-Methyl-4-(1-piperidinyl)aniline can also affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, 2-Methyl-4-(1-piperidinyl)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution.

Subcellular Localization

The subcellular localization of 2-Methyl-4-(1-piperidinyl)aniline can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst, or other suitable reducing agents like iron powder in acidic medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic medium, are typical reducing agents.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Modified piperidine or aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)aniline has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

4-(1-Methylpiperidin-4-yl)aniline: Similar structure with a methyl group on the piperidine ring.

2-Methyl-4-(2-methylpiperidin-1-yl)aniline: Another derivative with a methyl group on the piperidine ring.

N-(1-Phenethyl-4-piperidinyl)aniline: Contains a phenethyl group on the piperidine ring.

Uniqueness

2-Methyl-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group on the aniline ring and a piperidine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

2-Methyl-4-(piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of an aniline structure with a methyl group at the para position and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 188.27 g/mol. The presence of the piperidine moiety is significant, as it is often associated with various biological activities, including neuroactivity and antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit promising antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Antitubercular Activity

A study focusing on piperidine derivatives demonstrated that certain analogs effectively inhibit Mycobacterium tuberculosis (Mtb). Compounds with structural similarities to this compound were evaluated for their ability to inhibit the MenA enzyme, crucial for Mtb survival. The IC50 values for these analogs ranged from 13 to 22 µM, indicating moderate potency against tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of various piperidine derivatives reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 4 | Moderate antimicrobial activity |

| 5-Methyl-2-(piperidin-1-yl)aniline | Methyl group at position 5 | Different receptor interactions |

| 2-Methylphenylpiperazine | Piperazine ring instead of piperidine | Distinct pharmacological profile |

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the unique profile of this compound.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of piperidine derivatives, including this compound, and tested their antimicrobial efficacy. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 µM against Staphylococcus species. The mechanism was attributed to the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular potential of piperidine derivatives. Compounds similar to this compound were tested for their ability to inhibit Mtb growth in vitro. Results showed that these compounds could significantly reduce bacterial load, achieving nearly complete sterilization when used in combination with other agents targeting the electron transport chain .

Properties

IUPAC Name |

2-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRYUNMILQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325754 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73164-32-6 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.